4-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide
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Description
4-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H15N5O4 and its molecular weight is 377.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Research on phthalazinone derivatives, including compounds with similar structures to the one of interest, demonstrates various synthesis methods involving reactions with electrophilic reagents and one carbon donors, showcasing the chemical versatility and potential for generating a variety of biologically active compounds (Mahmoud et al., 2012) source.
- Structural Insights : Studies on 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives highlight the importance of the anti-rotamer conformation about the C-N bond and the implications of the amide O atom's position for the chemical behavior and potential interactions of such compounds (Reis et al., 2013) source.
Biological Applications
- Antimicrobial Activity : Research into novel chromene derivatives with different substituents, including pyrazolone rings, has shown potential antimicrobial properties, suggesting that structural analogs may also possess similar activities (Mostafa et al., 2013) source.
- Bioactive Compound Development : The synthesis of compounds bearing the chromene and thiazolidin-4-one rings indicates the exploration of new bioactive molecules that could serve as leads for the development of therapeutic agents (Ramaganesh et al., 2010) source.
Properties
IUPAC Name |
4-oxo-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c25-14-12-16(28-15-5-2-1-4-13(14)15)19(27)20-9-11-24-18(26)7-6-17(22-24)23-10-3-8-21-23/h1-8,10,12H,9,11H2,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDHATHSIBWXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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